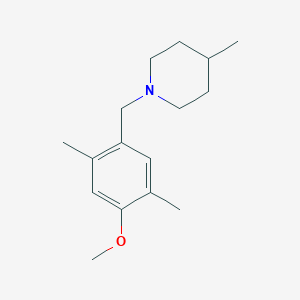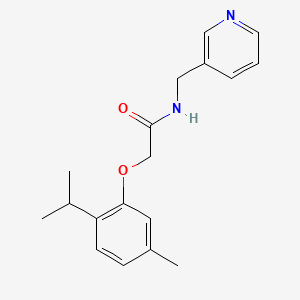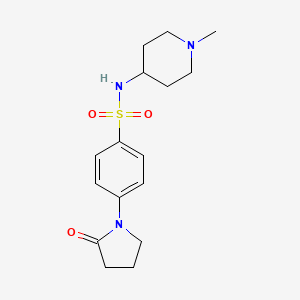![molecular formula C20H22ClF2NO B5115299 [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. CFM-2 is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, CFM-2 has been the subject of several scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol acts as a selective inhibitor of Kv1.3 channels, which are expressed in a variety of cells, including T cells, B cells, and neurons. Kv1.3 channels are involved in the regulation of membrane potential and the firing of action potentials in these cells. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol binds to the pore region of Kv1.3 channels, blocking the flow of potassium ions and inhibiting channel activity. This inhibition of Kv1.3 activity has been shown to have a variety of effects on cellular physiology, including the regulation of calcium signaling, the modulation of cytokine production, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol inhibits the proliferation of T cells and B cells, reduces the production of pro-inflammatory cytokines, and modulates calcium signaling in neurons. In vivo studies have shown that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, and improve cognitive function in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has several advantages as a research tool, including its selectivity for Kv1.3 channels, its ability to inhibit T cell and B cell proliferation, and its potential therapeutic applications in neurological disorders. However, [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol also has several limitations, including its relatively low potency, its potential off-target effects, and the complexity of its synthesis.
将来の方向性
There are several potential future directions for research on [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective Kv1.3 channel inhibitors based on the structure of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. Another area of interest is the investigation of the potential therapeutic applications of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol in neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the biochemical and physiological effects of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol on various cell types and to investigate its potential off-target effects.
合成法
The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2-chloro-4-fluorobenzyl chloride with 4-fluorobenzylamine to form the intermediate 1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and sodium borohydride to form [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is a complex process that requires specialized equipment and expertise.
科学的研究の応用
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of neuronal excitability. This inhibition of Kv1.3 activity has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2NO/c21-19-10-18(23)7-4-16(19)12-24-9-1-8-20(13-24,14-25)11-15-2-5-17(22)6-3-15/h2-7,10,25H,1,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODRDHUYWDQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)